Lamivudine-galactose
Description
Contextualization of Lamivudine (B182088) within Antiviral Drug Development
Role of Nucleoside Analog Reverse Transcriptase Inhibitors (NRTIs)
Lamivudine belongs to a class of antiviral drugs known as Nucleoside Analog Reverse Transcriptase Inhibitors (NRTIs). aidsmap.compatsnap.com The mechanism of action for NRTIs is centered on the disruption of viral replication. patsnap.com Viruses like HIV and HBV rely on an enzyme called reverse transcriptase to convert their RNA-based genetic material into DNA, a crucial step for integrating into the host cell's genome and replicating. aidsmap.compatsnap.com
NRTIs are synthetic analogs of natural nucleosides, the fundamental building blocks of DNA. drugbank.compatsnap.com Once administered, Lamivudine enters the host cell and undergoes intracellular phosphorylation to its active triphosphate form, lamivudine triphosphate (3TC-TP). nih.govpatsnap.com This active metabolite is structurally similar to the natural nucleoside deoxycytidine triphosphate (dCTP). patsnap.com
Due to this resemblance, 3TC-TP competes with dCTP for incorporation into the newly forming viral DNA chain by the reverse transcriptase enzyme. drugbank.compatsnap.com When the viral enzyme mistakenly incorporates 3TC-TP into the DNA strand, the synthesis process is abruptly halted. drugbank.com This is because Lamivudine lacks the 3'-hydroxyl group necessary to form the next phosphodiester bond, effectively acting as a "chain terminator" and preventing the completion of the viral DNA. drugbank.compatsnap.com A key advantage of Lamivudine is its specific action against viral enzymes, as it is not significantly recognized as a substrate by human DNA polymerases, which helps to limit toxicity to host cells. nih.govpatsnap.com
Table 1: Key Properties of Lamivudine
| Property | Value / Description | Source |
|---|---|---|
| IUPAC Name | 4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one | nih.gov |
| Molecular Formula | C8H11N3O3S | nih.gov |
| Molecular Weight | 229.26 g/mol | nih.gov |
| Physical Description | White to off-white crystalline solid. | hres.ca |
| Solubility | Highly soluble in water (70 mg/ml). | nih.govhres.ca |
| Mechanism | Reverse transcriptase inhibitor; DNA chain termination. | drugbank.com |
Evolution of Lamivudine Formulations and Modifications
Since its initial approval, Lamivudine has been a component of numerous therapeutic strategies, often in combination with other antiretroviral agents to enhance viral suppression and combat drug resistance. aidsmap.comfda.gov This has led to the development of various fixed-dose combination tablets, which simplify treatment regimens for patients. aidsmap.com
Beyond co-formulations, research has explored chemical modifications of the Lamivudine molecule itself to improve its therapeutic profile. These modifications are a form of prodrug strategy, where the parent drug is altered to enhance properties like delivery or release kinetics. For instance, studies have investigated controlled-release tablet formulations using natural polymers to sustain the drug's presence in the body. researchgate.netresearchgate.net Another advanced modification involves conjugating Lamivudine to larger molecules, such as dextran, to create liver-selective prodrugs. nih.gov In one study, a Lamivudine-dextran conjugate demonstrated a 50-fold higher accumulation in the liver of rats compared to the parent drug, showcasing the potential of conjugation for targeted delivery. nih.gov The development of Lamivudine-galactose (B1150103) conjugates represents a highly specific application of this modification strategy. medkoo.com
Table 2: Examples of Lamivudine Co-formulations
| Trade Name (Example) | Component Drugs | Source |
|---|---|---|
| Combivir | Lamivudine, Zidovudine | aidsmap.com |
| Kivexa / Epzicom | Lamivudine, Abacavir | aidsmap.com |
| Trizivir | Lamivudine, Zidovudine, Abacavir | aidsmap.com |
| Triumeq | Lamivudine, Abacavir, Dolutegravir | aidsmap.com |
| Dovato | Lamivudine, Dolutegravir | aidsmap.compatsnap.com |
| Delstrigo | Lamivudine, Doravirine, Tenofovir Disoproxil Fumarate | aidsmap.com |
Rationale for Galactose Conjugation in Drug Delivery Systems
Glycosylation, the process of attaching sugar moieties (glycans) to molecules like drugs or proteins, is a well-established strategy in pharmaceutical development. rsc.orgmdpi.combachem.com The choice of galactose for conjugation with Lamivudine is based on specific theoretical advantages and a history of successful sugar-mediated targeting.
Theoretical Advantages of Glycosylation in Prodrug Design
Conjugating a drug to a sugar molecule can impart several beneficial properties. researchgate.net A primary advantage is the potential for targeted delivery. bachem.com Many cell types, particularly liver cells (hepatocytes), express specific receptors on their surface that recognize and bind to certain sugars like galactose. researchgate.netresearchgate.net The asialoglycoprotein receptor (ASGPR) on hepatocytes, for example, has a high affinity for galactose. researchgate.net By attaching galactose to a drug, the resulting conjugate can be directed specifically to liver cells, which is highly relevant for treating liver-centric diseases like Hepatitis B. researchgate.netnih.gov
Other key advantages of glycosylation include:
Improved Solubility: Sugars are highly hydrophilic, and their conjugation to a drug can significantly increase its aqueous solubility, which can be beneficial for formulation and bioavailability. rsc.orgmdpi.com
Enhanced Stability: The sugar moiety can protect the drug from degradation by enzymes in the body, potentially increasing its metabolic stability and circulation half-life. bachem.comresearchgate.netbiocompare.com
Improved Membrane Permeability: Conjugation with sugars can facilitate the transport of the drug across cell membranes by utilizing the cell's natural glucose or sugar transporters. bachem.com
Historical Perspective of Sugar-Mediated Drug Targeting Strategies
The concept of using sugars to target specific tissues is not new and is inspired by natural biological processes. nih.govresearchgate.net A key observation that spurred this field was the "Warburg effect," noted nearly a century ago, which describes how cancer cells consume significantly more glucose than normal cells. nih.gov This metabolic characteristic led to the development of 2-deoxy-2-(¹⁸F)fluoro-D-glucose (¹⁸F-FDG), a radiolabeled glucose analog, which is widely used in positron emission tomography (PET) scans to visualize tumors. nih.govmdpi.com
This principle was extended to therapeutics, with the first synthesis of sugar-conjugated anticancer drugs reported in the 1990s. nih.gov Glufosfamide, a conjugate of glucose and an alkylating agent, was one of the first such compounds to enter clinical trials, designed to increase the selectivity of the cytotoxic drug for cancer cells. mdpi.com Since then, a variety of drugs have been conjugated with different sugars, including D-glucose, D-galactose, and mannose, to target various diseases. mdpi.comfrontiersin.org This strategy has been applied to target liver cells in HBV infection, as research has shown that the asialoglycoprotein receptor (ASGPR) that binds galactose is upregulated in HBV-infected cells, providing a clear target for galactose-conjugated therapies. researchgate.net
Properties
Molecular Formula |
C14H21N3O8S |
|---|---|
Molecular Weight |
391.395 |
SMILES |
O=C1N=C(N)C=CN1[C@@H]2CS[C@H](COC[C@@H]3[C@H](O)[C@H](O)[C@@H](O)[C@@H](O)O3)O2 |
Appearance |
Solid powder |
Synonyms |
Lamivudine-galactose; 4-amino-1-((2R,5S)-2-((((2R,3R,4S,5R,6S)-3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-yl)methoxy)methyl)-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one |
Origin of Product |
United States |
Synthetic Chemistry of Lamivudine Galactose Conjugates
Overview of Conjugation Methodologies
The conjugation of galactose to lamivudine (B182088) is primarily achieved through chemical synthesis, which allows for precise control over the resulting molecular structure. These methods often involve the formation of a 1,3-oxathiolane (B1218472) ring, a key structural feature of lamivudine, followed by the attachment of the galactose unit. beilstein-journals.org
Chemical Synthesis Approaches
Chemical synthesis is the cornerstone for producing lamivudine-galactose (B1150103) conjugates. This approach relies on a series of well-defined reactions to construct the desired molecule with high purity and stereochemical control. A common strategy involves synthesizing a modified 1,3-oxathiolane ring, which serves as a precursor for coupling with a nucleobase. beilstein-journals.org This method has become a robust alternative to earlier approaches that required the creation of artificial sugars. beilstein-journals.org
Glycosylation is a critical step in the synthesis of this compound conjugates, involving the formation of a glycosidic bond between the galactose sugar and the lamivudine molecule. The Vorbrüggen reaction is a notable method used for this purpose, often employing a Lewis acid like stannic chloride to facilitate the coupling of a silylated cytosine with a protected 1,3-oxathiolane acetate. sci-hub.se This reaction can yield a mixture of anomers, which may require subsequent separation to isolate the desired product. sci-hub.se
The stereochemical outcome of glycosylation can be influenced by various factors, including the protecting groups on the sugar. researchgate.net For instance, the use of different protecting groups on galactose, such as acetyl or benzyl (B1604629) groups, can affect the ratio of α and β anomers formed during the reaction. researchgate.net The choice of solvent and temperature also plays a crucial role in controlling the stereoselectivity of the glycosylation process. mpg.de
Researchers have explored various derivatives to optimize the synthesis. For example, using a 5-acetoxyoxathiolane intermediate in a Vorbrüggen reaction is a common strategy for producing lamivudine. beilstein-journals.org The reactivity of different glycosyl donors, such as thioglycosides and glycosyl phosphates, has been studied to improve reaction yields and stereoselectivity. mpg.de
Achieving the correct stereochemistry is paramount in the synthesis of lamivudine, as only the cis-(-) isomer possesses the desired biological activity without significant cytotoxicity. researchgate.net Stereoselective methods are therefore crucial for producing the enantiomerically pure drug. beilstein-journals.org
One approach to achieve stereoselectivity is through N-glycosylation controlled by in situ chelation. This method involves using a Lewis acid to form a chelate with the oxathiolane moiety, which directs the incoming nucleobase to the desired face of the ring, resulting in the exclusive formation of the β-anomer. beilstein-journals.org Another strategy involves the use of chiral auxiliaries to guide the stereochemical outcome of the reaction. beilstein-journals.orgbeilstein-journals.org
Enzymatic methods have also been employed to achieve high stereoselectivity. nih.gov For instance, enzymes like subtilisin Carlsberg and Candida antarctica lipase (B570770) B have been used in the dynamic kinetic resolution of lamivudine precursors, allowing for the asymmetric synthesis of the desired enantiomer. researchgate.net Whole-cell catalysis with organisms like Klebsiella oxytoca has also been shown to produce chiral intermediates of lamivudine with very high enantiomeric excess. beilstein-journals.orgnih.gov
Table 1: Comparison of Stereoselective Methods
| Method | Key Features | Stereoselectivity | Reference |
|---|---|---|---|
| In situ Chelation | Use of Lewis acids to direct N-glycosylation. | Exclusive formation of β-anomer. | beilstein-journals.org |
| Chiral Auxiliaries | Temporary attachment of a chiral molecule to control stereochemistry. | High diastereomeric excess. | beilstein-journals.orgbeilstein-journals.org |
| Enzymatic Resolution | Use of enzymes for kinetic resolution of racemic mixtures. | High enantiomeric excess (>99%). | nih.govresearchgate.net |
| Whole-Cell Catalysis | Use of microorganisms for asymmetric synthesis. | High enantiomeric excess (99.9%). | beilstein-journals.orgnih.gov |
Chiral auxiliaries are instrumental in controlling the stereochemistry during the synthesis of lamivudine. numberanalytics.com These are chiral molecules that are temporarily incorporated into the reacting substrate to direct the formation of a specific stereoisomer. numberanalytics.com After the desired stereocenter is created, the auxiliary is removed. numberanalytics.com
A widely used chiral auxiliary in lamivudine synthesis is L-menthol. beilstein-journals.orggoogle.com It is used to create an L-menthyl ester intermediate, which allows for the separation of diastereomers through crystallization. beilstein-journals.org This approach is a key part of an industrial manufacturing process for lamivudine. beilstein-journals.org The L-menthyl group influences the stereochemistry of the subsequent glycosylation step, favoring the formation of the desired β-nucleoside. beilstein-journals.org
The use of chiral auxiliaries like L-menthol allows for the production of enantiomerically pure 1,3-oxathiolane intermediates, which are essential for the synthesis of the correct lamivudine isomer. beilstein-journals.org The choice of the chiral auxiliary is critical, as it determines which enantiomer will be selectively crystallized from a mixture of diastereomers. google.com
Stereoselective Synthetic Methods
Specific Reaction Schemes and Intermediates
The synthesis of this compound conjugates involves specific reaction pathways and the formation of key intermediates. These schemes are designed to be efficient and to provide high yields of the target molecule with the correct stereochemistry.
A significant synthetic route to lamivudine and its analogues involves the use of 1,6-thioanhydro-D-galactose. sci-hub.se This starting material can be converted into a key 1,3-oxathiolane intermediate through a series of reactions. sci-hub.se
The process begins with the treatment of 1,6-thioanhydro-D-galactose with sodium periodate (B1199274) to yield an aldehyde. This aldehyde is then reduced with sodium borohydride, and the resulting diol is protected to afford a 1,3-oxathiolane derivative in good yield. sci-hub.se This intermediate can then be used in a Vorbrüggen reaction with a silylated nucleobase to form the nucleoside analogue. sci-hub.se This method provides a shorter and more efficient route to the anti-HIV drug compared to other synthetic strategies. sci-hub.se
Utilization of Vorbrüggen Reaction in Conjugate Synthesis
The Vorbrüggen reaction, a cornerstone of nucleoside synthesis, is instrumental in the creation of the core lamivudine structure rather than the direct conjugation of galactose. acs.orgbeilstein-journals.org This reaction facilitates the crucial formation of the C-N glycosidic bond between the oxathiolane ring and the cytosine base. acs.orgsci-hub.se
In this context, the reaction involves the coupling of a protected oxathiolane intermediate, typically activated at the anomeric carbon (C5) with a leaving group like an acetate, with a silylated pyrimidine (B1678525) base (N-acetylcytosine). sci-hub.sebeilstein-journals.org The reaction is promoted by a Lewis acid catalyst. Various catalysts have been explored to optimize yield and stereoselectivity. sci-hub.seresearchgate.net
Key research findings on the catalysts and conditions for the Vorbrüggen glycosylation in lamivudine synthesis are summarized below:
| Catalyst | Silylating Agent | Solvent | Conditions | Outcome | Reference(s) |
| Tin(IV) chloride (SnCl₄) | Hexamethyldisilazane (HMDS) | Dichloroethane | Reflux | Forms a mixture of anomers, but can lead to the desired β-anomer. sci-hub.se | sci-hub.se |
| Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) | HMDS | 1,2-dichloroethane | Heat | Effective for N-glycosylation, though selectivity can be an issue. beilstein-journals.org | beilstein-journals.org |
| Zirconium(IV) chloride (ZrCl₄) | Not specified | Not specified | Room Temperature | A mild and inexpensive catalyst promoting stereoselective formation of the desired isomer. researchgate.net | researchgate.net |
| Pyridinium triflate | Not specified | Not specified | Not specified | A novel catalyst reported to give high conversion for the glycosidation reaction. researchgate.net | researchgate.net |
| This table is interactive. Users can sort and filter the data as needed. |
While the Vorbrüggen reaction is essential for assembling the lamivudine nucleoside, the galactose moiety is typically introduced in a separate step. The synthesis of such nucleoside-sugar conjugates often involves derivatizing the nucleoside to introduce a reactive handle, which is then used to attach the sugar. mdpi.comnih.gov For instance, a common strategy is to use "click chemistry," where an azide-functionalized galactose derivative is coupled to an alkyne-modified nucleoside. mdpi.com
Oxathiolane Precursor Synthesis and Stereochemistry
The synthesis of the 1,3-oxathiolane ring with the correct stereochemistry is one of the most critical and challenging aspects of producing lamivudine. The desired product, lamivudine, possesses a specific cis-(2R, 5S) configuration, which is responsible for its biological activity. rsc.org Numerous synthetic strategies have been developed to achieve high stereoselectivity.
One major approach involves the use of a chiral auxiliary. L-menthol, for example, can be reacted with glyoxylic acid to form an l-menthyl glyoxylate (B1226380) intermediate. This intermediate guides the stereochemical outcome of subsequent reactions that form the oxathiolane ring, which can then be carried forward to the glycosylation step. researchgate.netacs.org
Another powerful strategy is the use of enzymatic reactions. Dynamic kinetic resolution (DKR) has been successfully applied, where a mixture of stereoisomers is converted into a single desired enantiomer. rsc.org This is often achieved using lipases or proteases that selectively catalyze a reaction (e.g., acetylation or hydrolysis) on one isomer, allowing for its separation. rsc.orgnih.gov
The table below details various research findings on the synthesis of the key oxathiolane precursor:
| Starting Material(s) | Key Reagents/Catalyst(s) | Synthetic Strategy | Stereochemical Outcome | Reference(s) |
| Glycolaldehyde dimer, 1,4-dithiane-2,5-diol | Surfactant-treated subtilisin Carlsberg (STS), Candida antarctica lipase B (CAL-B) | Enzymatic Dynamic Kinetic Resolution | Highly enantiopure (2R,5R)-1,3-oxathiolane precursor (>99% ee). rsc.orgnih.gov | rsc.orgnih.gov |
| l-Menthyl glyoxalate hydrate, 1,4-dithiane-2,5-diol | Triethylamine | Chiral Auxiliary | Diastereoselective formation of the oxathiolane ring. researchgate.net | researchgate.net |
| Chloroacetic acid, vinyl acetate, sodium thiosulfate | Not applicable (uses sulfenyl chloride chemistry) | Acyclic Precursor Assembly | Constructs the oxathiolane ring from inexpensive, acyclic starting materials. researchgate.netnih.gov | researchgate.netnih.gov |
| Glyoxylic acid, mercaptoacetic acid | Diisobutylaluminum hydride (DIBAL-H), Acetic anhydride | Thia-lactone intermediate | Forms a mixture of anomers that are then subjected to glycosylation. sci-hub.se | sci-hub.se |
| This table is interactive. Users can sort and filter the data as needed. |
These methods highlight the diverse approaches chemists have taken to solve the stereochemical puzzle of the oxathiolane ring, a crucial step on the path to synthesizing lamivudine and its conjugates. nih.gov
Post-Synthesis Processing and Characterization
Following the successful conjugation of galactose to the lamivudine core, the resulting molecule must undergo further processing to remove protecting groups and to isolate the final, pure compound.
Deprotection Strategies
During the synthesis, various functional groups on both the galactose and lamivudine moieties are temporarily blocked by protecting groups to prevent unwanted side reactions. For instance, the hydroxyl groups of galactose are commonly protected as acetates, while the exocyclic amine of cytosine may be protected as an amide (e.g., N-acetyl). sci-hub.semdpi.com
The removal of these protecting groups is a critical final step. The choice of deprotection agent must be selective to cleave the desired protecting groups without degrading the sensitive glycosidic bonds or the core structure of the conjugate.
Common deprotection strategies include:
Ammonolysis : Treatment with ammonia (B1221849) in methanol (B129727) (methanolic ammonia) is a standard method for removing acetyl groups from sugars and the N-acetyl group from cytosine. This method is effective and widely used in nucleoside chemistry. sci-hub.sebeilstein-journals.orgrsc.org
Zemplén Deacetylation : The use of a catalytic amount of sodium methoxide (B1231860) (NaOMe) in methanol is a classic and highly efficient method for the rapid and clean removal of O-acetyl groups from carbohydrates. sci-hub.semdpi.com
Fluoride-based Reagents : For silyl-based protecting groups (e.g., TBDPS), which might be used to protect hydroxyl groups, a common deprotection reagent is tetra-n-butylammonium fluoride (B91410) (TBAF) in a solvent like tetrahydrofuran (B95107) (THF). beilstein-journals.org
Purification Techniques for Conjugate Isolation
After deprotection, the reaction mixture contains the desired this compound conjugate alongside residual reagents, by-products, and cleaved protecting groups. Therefore, a robust purification strategy is essential to isolate the conjugate with high purity. Given the polar nature of the final deprotected conjugate, chromatographic techniques are the methods of choice. symeres.com
Several techniques are employed for the purification of nucleoside conjugates:
Silica Gel Chromatography : Often used to purify protected intermediates throughout the synthesis.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) : A powerful technique for purifying polar compounds like nucleoside conjugates. It separates compounds based on their hydrophobicity and is frequently used as a final purification step to achieve high purity. symeres.com
Ion-Exchange Chromatography : This method is particularly useful if the conjugate carries a net charge, separating molecules based on their interaction with a charged stationary phase. symeres.commpg.de
Size-Exclusion Chromatography (SEC) : Using resins like Sephadex, this technique separates molecules based on their size. It can be effective for removing small molecule impurities from the larger conjugate. symeres.com
Solid-Phase Extraction (SPE) : SPE, particularly with carbon-based cartridges, can be used as a sample clean-up or pre-purification step to isolate sugar-containing nucleotides from complex mixtures. nih.gov
The choice of purification method, or combination of methods, depends on the specific properties of the this compound conjugate and the impurities present.
Advanced Prodrug Design Principles and Mechanisms
Theoretical Frameworks of Carrier-Linked Prodrug Design
Carrier-linked prodrugs are a major class of prodrugs where the active drug is covalently attached to a carrier moiety. urjc.esijnrd.org This carrier is designed to alter the drug's properties in a beneficial way and is ideally non-toxic and inert upon cleavage. hrpatelpharmacy.co.inijpsonline.com In the case of Lamivudine-galactose (B1150103), Lamivudine (B182088) is the active antiviral agent, and galactose serves as the carrier moiety, specifically chosen for its role as a targeting ligand.
The cornerstone of carrier-linked prodrug design is the temporary covalent bond that connects the drug to its carrier. urjc.es This linkage must be stable enough to withstand transit through the body but labile enough to be cleaved at the desired site of action, releasing the active drug. hrpatelpharmacy.co.ingoogle.com The cleavage is typically mediated by enzymes, such as esterases, which are ubiquitous in the body, or by specific chemical conditions like pH changes. ijnrd.orgewadirect.com
| Linkage Type | Description | Cleavage Mechanism | Relevance to this compound |
|---|---|---|---|
| Ester | Formed between a hydroxyl group on the drug and a carboxylic acid group on the carrier (or vice-versa). ijnrd.org | Enzymatic hydrolysis by esterases. google.com | A common and versatile choice for linking Lamivudine to a suitably modified galactose carrier. |
| Carbonate | Links a hydroxyl group on the drug to the galactose carrier via a carbonate bridge. | Enzymatic or chemical hydrolysis. | Offers an alternative to ester linkages with potentially different stability and cleavage kinetics. nih.gov |
| Ether | Connects the drug and carrier through an oxygen atom. | Generally more stable than esters; cleavage is often slower and may require specific enzymes (e.g., cytochrome P450). nih.gov | Could be used to achieve a slower, more sustained release of Lamivudine. |
The ideal linkage ensures that the prodrug remains intact until it reaches its target, at which point the active drug is rapidly generated. ijpsonline.com
A primary motivation for creating a prodrug is to modify the parent drug's physicochemical properties to overcome biopharmaceutical barriers. frontiersin.orgijpcbs.com Properties such as solubility, lipophilicity, and chemical stability can be finely tuned by attaching a suitable carrier. ijnrd.org
Attaching a highly polar sugar moiety like galactose to Lamivudine would significantly alter its physicochemical profile. This modification is a deliberate strategy to leverage specific biological transport systems rather than merely to improve general absorption. mdpi.comresearchgate.net While increased lipophilicity is often a goal for enhancing passive membrane permeability, the design of this compound intentionally increases hydrophilicity to achieve water solubility and facilitate targeting via a specific receptor. nih.govnih.gov
| Property | General Effect of Galactose Conjugation | Rationale for this compound |
|---|---|---|
| Aqueous Solubility | Increases due to the multiple hydroxyl groups on the galactose moiety. nih.gov | Enhances solubility in blood plasma for efficient transport to the liver. |
| Lipophilicity (LogP) | Decreases, making passive diffusion across cell membranes less likely. nih.gov | Prevents non-specific uptake by non-target cells, relying instead on active transport into hepatocytes. |
| Molecular Weight | Increases significantly. | The size increase is accommodated by the intended receptor-mediated endocytosis mechanism. |
| Chemical Stability | Can be modulated depending on the chosen linkage. ijpcbs.com | The linkage must be stable in plasma but cleavable inside the target liver cells. |
By altering the physicochemical profile, the biopharmaceutical characteristics (Absorption, Distribution, Metabolism, and Excretion - ADME) of the drug are fundamentally changed. frontiersin.orgresearchgate.net The strategy for this compound is to modulate its distribution profile to achieve site-specific delivery. mdpi.com Lamivudine itself is used to treat hepatitis B, a liver infection, but its therapeutic efficacy can be limited by inefficient phosphorylation to its active triphosphate form within hepatocytes. nih.govtandfonline.com
The core strategy for this compound is to concentrate the drug within the liver. acs.org By attaching a galactose ligand, the prodrug is designed to be recognized and internalized specifically by liver cells. rsc.orgmdpi.com This targeted approach aims to:
Increase Drug Concentration at the Target Site: Delivering a higher concentration of Lamivudine directly to the hepatocytes, the site of viral replication. nih.govacs.org
Enhance Therapeutic Efficacy: Higher intracellular concentrations can lead to more efficient conversion to the active Lamivudine triphosphate, potentially overcoming issues of modest efficacy. nih.gov
Reduce Systemic Toxicity: By minimizing the exposure of non-target tissues to the drug, the potential for side effects is reduced. ijpsonline.comresearchgate.net
This approach is part of a broader field of liver-targeting strategies, which have utilized various carriers and ligands to improve the treatment of liver diseases. nih.govscirp.org
Design for Enhanced Physicochemical Profiles
Galactose as a Ligand in Targeted Delivery Systems
The effectiveness of this compound as a targeted prodrug hinges on the specific interaction between the galactose moiety and its corresponding receptor on liver cells. This represents a shift from passive drug delivery to an active, receptor-mediated targeting strategy. dovepress.com
The transport of molecules like sugars across biological membranes is mediated by specific transporter proteins. nih.govdiva-portal.org The body has evolved sophisticated mechanisms to recognize and transport essential molecules. The design of this compound hijacks one such mechanism for therapeutic purposes. mdpi.com
The key to this strategy is the asialoglycoprotein receptor (ASGPR) , a C-type lectin that is almost exclusively and abundantly expressed on the surface of mammalian hepatocytes. rsc.orgnih.govunibas.ch The primary biological function of ASGPR is to identify and clear glycoproteins from the bloodstream that have lost their terminal sialic acid residues, thereby exposing underlying galactose or N-acetylgalactosamine (GalNAc) residues. rsc.orgunibas.ch
Upon binding to a galactose-terminated ligand, the ASGPR undergoes rapid receptor-mediated endocytosis, internalizing the ligand and its cargo into the cell within a clathrin-coated pit. rsc.orgmdpi.com This natural, high-capacity clearance system provides an efficient pathway for delivering conjugated drugs like Lamivudine directly into the cytoplasm of hepatocytes. mdpi.commdpi.com
The success of any targeted therapy relies on the high specificity and affinity of the interaction between the targeting ligand and its receptor. nih.govplos.org The interaction between galactose and the ASGPR is a well-established example of such specificity. rsc.orgnih.gov
Specificity: The ASGPR specifically recognizes the terminal galactose or GalNAc on glycans, ignoring other sugars. nih.gov This ensures that the this compound prodrug preferentially binds to hepatocytes, which express ASGPR, and not to other cell types. unibas.ch
Affinity and Density: Ligand binding is driven by a collection of molecular forces. americanpharmaceuticalreview.com The ASGPR is highly expressed on hepatocytes, with a high density of binding sites on each cell. rsc.org This high receptor density enhances the avidity of the binding, leading to efficient capture and internalization of the galactose-conjugated drug from the bloodstream. mdpi.com
Internalization: Crucially, the binding event triggers internalization. unibas.ch This ensures the drug is not just held at the cell surface but is transported inside, where the cleavable linkage can be broken by intracellular enzymes to release the active Lamivudine.
| Feature of ASGPR | Implication for Drug Targeting | Reference |
|---|---|---|
| High Expression on Hepatocytes | Provides a dense target for achieving high levels of liver-specific drug accumulation. | unibas.chmdpi.com |
| Low Expression on Other Tissues | Ensures minimal uptake by non-target organs, enhancing safety. | nih.govmdpi.com |
| Specific Ligand Recognition | Binds specifically to terminal galactose or GalNAc residues, allowing for precise targeting. | rsc.orgnih.gov |
| Rapid Internalization and Recycling | Facilitates efficient transport of the drug conjugate into the cell's interior. | rsc.orgmdpi.com |
By exploiting these principles, the this compound conjugate is designed to act as a "molecular Trojan horse," using a natural cellular pathway to gain entry into a specific cell type and deliver its therapeutic payload.
Strategic Advantages of Galactose for Cellular Uptake Enhancement
The conjugation of galactose to a parent drug molecule, such as in the formation of this compound, represents a sophisticated and highly strategic approach in prodrug design aimed at enhancing cellular uptake, particularly within hepatocytes. This strategy leverages a natural, highly efficient biological transport mechanism centered on the asialoglycoprotein receptor (ASGPR), a lectin predominantly expressed on the surface of liver parenchymal cells. nih.govresearchgate.netscirp.org The primary advantage of using galactose as a targeting moiety is its ability to hijack this receptor, thereby facilitating selective and efficient delivery of the conjugated drug to the liver. nih.gov
The ASGPR is a C-type lectin receptor that plays a crucial role in the clearance of glycoproteins from circulation by recognizing and binding to terminal galactose or N-acetylgalactosamine (GalNAc) residues. scirp.orgacs.org This receptor system is characterized by its high density on hepatocyte surfaces and its capacity for rapid internalization and recycling. nih.govacs.org When a galactose-conjugated molecule like this compound binds to the ASGPR, the entire receptor-ligand complex is internalized into the cell through a process known as clathrin-mediated endocytosis. Once inside the cell, the complex is trafficked to endosomes and subsequently to lysosomes. nih.gov Within the acidic environment of the lysosomes, enzymatic cleavage can release the active drug from its galactose carrier, allowing it to accumulate within the target hepatocyte. nih.gov This mechanism effectively concentrates the therapeutic agent at its site of action, which is particularly beneficial for treating liver-resident diseases like hepatitis B, for which lamivudine is indicated. nih.gov
Research into various galactosylated delivery systems has consistently demonstrated a significant enhancement in hepatocyte-specific uptake compared to their non-galactosylated counterparts. While direct quantitative data for a simple this compound conjugate is not extensively detailed in the reviewed literature, studies on analogous systems provide compelling evidence for the principle's effectiveness. For instance, investigations using galactosylated nanoparticles for drug delivery have shown marked improvements in cellular internalization. One study on galactosylated PLGA nanoparticles for acyclovir (B1169) delivery noted enhanced bioavailability and liver delivery. researchgate.net Another study using galactose-modified liposomes showed superior liver accumulation. rsc.org This receptor-mediated pathway ensures that the drug is not just passively available but is actively transported into the target cells, leading to higher intracellular concentrations.
The following table presents research findings from a study on a galactose-modified fluorescent probe, illustrating the quantitative advantage of galactose conjugation for cellular uptake in ASGPR-positive cells.
Table 1: Comparative Cellular Uptake in ASGPR-Expressing HepG2 Cells
| Compound | Relative Fluorescence Intensity (Uptake) | Fold Increase |
|---|---|---|
| Rhodamine B (RhB) Probe | Low | - |
| Galactose-Rhodamine B (Gal-RhB) Probe | High | Significant |
Data derived from a study quantifying the uptake of a fluorescent probe (RhB) versus its galactosylated conjugate (Gal-RhB) in HepG2 liver cells, which express the asialoglycoprotein receptor. The results demonstrate a significant, quantifiable increase in cellular uptake for the galactose-conjugated version, highlighting the efficiency of ASGPR-mediated endocytosis. acs.org
The binding affinity and subsequent uptake efficiency of galactosylated prodrugs are not merely dependent on the presence of a galactose moiety but are influenced by several structural and presentational factors. Research has shown that the "cluster effect," where multiple galactose units are presented in a specific spatial arrangement, can dramatically increase binding affinity to the multivalent ASGPR. plos.org
Table 2: Key Factors Influencing ASGPR Binding Affinity and Uptake
| Factor | Description | Impact on Uptake |
|---|---|---|
| Ligand Density | The number of galactose residues on the carrier molecule. | Higher density generally leads to stronger, multivalent binding and enhanced uptake. researchgate.net |
| Spatial Geometry | The 3D arrangement and spacing of galactose units. | Optimal spacing that matches the receptor's binding sites significantly improves affinity. |
| Linkage Type | The chemical bond connecting galactose to the drug or carrier. | The nature of the linker can affect stability and how the galactose moiety is presented to the receptor. acs.org |
| Isomeric Form | The specific stereochemistry of the sugar. | The ASGPR exhibits high specificity for certain isomeric forms of galactose and its derivatives (e.g., GalNAc). researchgate.net |
This table summarizes critical design parameters for galactose-conjugated prodrugs. The effectiveness of hepatocyte targeting is a multifactorial issue where the number, spacing, and linkage of the galactose ligands play a crucial role in optimizing the interaction with the asialoglycoprotein receptor (ASGPR). researchgate.netacs.orgresearchgate.net
By exploiting these advanced prodrug design principles, the this compound conjugate is engineered for enhanced and targeted cellular uptake, aiming to maximize the therapeutic concentration in the liver while potentially minimizing exposure to non-target tissues.
Molecular and Biochemical Interactions of Lamivudine Galactose Conjugates
Interactions with Viral Enzymes
Lamivudine (B182088), the parent compound of the conjugate, is a well-established inhibitor of viral reverse transcriptase. wikipedia.orgwikipedia.orgguidetopharmacology.orguni.luresearchgate.net Its antiviral activity is dependent on intracellular phosphorylation to its active triphosphate form, which then interferes with viral DNA synthesis. guidetopharmacology.orguni.lufishersci.ca The conjugation with galactose may influence the interaction with viral enzymes indirectly by affecting the cellular delivery and subsequent intracellular metabolism of the lamivudine component.
Inhibition of Reverse Transcriptase Activity by Conjugates
Lamivudine exerts its inhibitory effect on reverse transcriptase by competing with the natural substrate, deoxycytidine triphosphate, and causing DNA chain termination upon incorporation into the nascent viral DNA strand. guidetopharmacology.orguni.lufishersci.canih.gov This mechanism is fundamental to its activity against viruses like HIV and HBV. guidetopharmacology.orguni.lusimsonpharma.com While lamivudine-galactose (B1150103) is designed to deliver lamivudine to target cells, the direct inhibitory activity of the conjugate itself on viral reverse transcriptase before intracellular processing is not extensively documented in the available literature. However, the primary goal of the conjugation is often to improve the delivery of the active drug (lamivudine) to the site of infection, thereby potentially increasing the intracellular concentration of the active lamivudine triphosphate metabolite and subsequently enhancing the inhibition of reverse transcriptase activity within the host cell. Studies suggest that compounds like this compound could retain antiviral efficacy while potentially improving pharmacological properties. wikipedia.org
Analysis of Binding Affinity and Specificity
Receptor-Mediated Binding and Internalization
The galactose moiety of the this compound conjugate plays a crucial role in mediating targeted delivery to specific cells, primarily hepatocytes, through interaction with the asialoglycoprotein receptor (ASGPR). mpg.deresearchgate.netmedkoo.com This receptor-mediated interaction facilitates the cellular uptake and internalization of the conjugate.
Asialoglycoprotein Receptor (ASGPR) Specificity and Affinity
The asialoglycoprotein receptor (ASGPR) is a C-type lectin predominantly expressed on the surface of hepatocytes. nih.govmpg.defishersci.beworthington-biochem.comhycultbiotech.comdahlmanlab.orgwikigenes.org A key characteristic of ASGPR is its high specificity and affinity for glycoproteins that have exposed terminal galactose or N-acetylgalactosamine residues. nih.govmpg.deresearchgate.netfishersci.beworthington-biochem.comhycultbiotech.comdahlmanlab.orgresearchgate.net This specific binding capability makes ASGPR an attractive target for liver-directed drug delivery. mpg.deresearchgate.netmedkoo.comfishersci.bepublichealthtoxicology.com The galactose unit conjugated to lamivudine is designed to be recognized by ASGPR, thereby directing the conjugate towards hepatocytes. While the general principle of galactose binding to ASGPR is well-established, specific quantitative data on the binding affinity of the this compound conjugate to ASGPR (e.g., Kd values) is not provided in the consulted sources. However, studies on other galactose-containing conjugates demonstrate that the presence of galactose can facilitate specific binding to ASGPR, leading to enhanced cellular uptake in hepatocytes. mpg.deresearchgate.netmedkoo.comfishersci.be The affinity of ligands for ASGPR can depend on factors such as the type and number of galactose or GalNAc residues. worthington-biochem.comresearchgate.net
Endocytosis Pathways Triggered by Galactose Recognition
The binding of galactose-terminated ligands, including potentially the this compound conjugate, to ASGPR triggers receptor-mediated endocytosis. nih.govmpg.deresearchgate.netmedkoo.com This is a highly specific and efficient pathway for the internalization of bound ligands into the cell. mpg.deresearchgate.net Following binding to ASGPR on the hepatocyte surface, the receptor-ligand complex is internalized through the formation of endocytic vesicles. nih.govhycultbiotech.com These vesicles then traffic through the endosomal pathway, which can lead to the release of the conjugate (or the active drug after cleavage) into the cytoplasm and/or lysosomal degradation. fishersci.ca This endocytic pathway is a key mechanism by which the galactose moiety facilitates the targeted entry of the lamivudine conjugate into hepatocytes.
Comparative Analysis of Receptor Binding Dynamics
Receptor binding dynamics involve the rates of association and dissociation between a ligand and its receptor, which collectively determine the binding affinity. mdpi.com These dynamics can be influenced by various factors, including the structure of the ligand and the conformational dynamics of the receptor. mdpi.com For the this compound conjugate, understanding its receptor binding dynamics with ASGPR compared to unconjugated lamivudine (which does not significantly target ASGPR) and potentially other galactose-terminated ligands is important for characterizing its targeting efficiency and cellular uptake profile. While the principle of receptor binding dynamics is relevant, specific comparative analysis of the binding dynamics of the this compound conjugate with ASGPR or other receptors is not detailed in the available research. Studies on other conjugates targeting ASGPR have investigated binding affinities using techniques like surface plasmon resonance (SPR). publichealthtoxicology.com Such analyses would be valuable in fully characterizing the interaction between the this compound conjugate and its target receptor.
Enzymatic Biotransformation of the Conjugate
Enzymatic biotransformation of a this compound conjugate would primarily involve the cleavage of the glycosidic bond linking galactose to Lamivudine. This process is typically mediated by glycoside hydrolases, a class of enzymes that catalyze the hydrolysis of glycosidic linkages.
Role of Glycoside Hydrolases in Conjugate Cleavage
Glycoside hydrolases are ubiquitous enzymes found in various biological compartments, including lysosomes, the cytoplasm, and the extracellular space, depending on the organism and enzyme type mims.comwikipedia.org. These enzymes play crucial roles in the metabolism of carbohydrates and glycoconjugates. In the context of a this compound conjugate, glycoside hydrolases, particularly those with beta-galactosidase activity, are the primary candidates for catalyzing the hydrolysis of the beta-glycosidic bond that would likely link the galactose moiety to Lamivudine in a typical conjugate design nih.govfoodstandards.gov.au. The cleavage of this bond would release the parent drug, Lamivudine, and the galactose molecule. This enzymatic hydrolysis can serve as a mechanism for targeted drug release, where the conjugate remains inactive or less active until it reaches a specific cellular or tissue environment rich in the relevant glycoside hydrolase.
Substrate Specificity of Beta-Galactosidase for Galactose Moiety
Beta-galactosidase (EC 3.2.1.23) is a specific type of glycoside hydrolase that catalyzes the hydrolysis of terminal, non-reducing beta-D-galactose residues in beta-D-galactosides nih.govfoodstandards.gov.au. Studies on beta-galactosidase from various sources, such as Escherichia coli and Bacillus circulans, have demonstrated a high specificity for the galactose moiety and the beta-glycosidic linkage nih.govfoodstandards.gov.autoyobo-global.com. The enzyme requires the correct orientation and presence of hydroxyl groups at the 2, 3, and 4 positions of the D-galactose sugar for efficient catalysis nih.gov. While beta-galactosidase can exhibit some tolerance for variations in the aglycone (the non-galactose part of the substrate), its primary specificity lies in recognizing and binding to the beta-linked D-galactose unit nih.gov. Therefore, a this compound conjugate featuring a beta-D-galactopyranoside linkage would likely be a substrate for beta-galactosidase, leading to the release of Lamivudine.
Table 4.3.2 summarizes the relative activity and Vmax of a representative beta-galactosidase from Aspergillus oryzae towards different substrates, illustrating its specificity for beta-D-galactopyranosides.
| Substrate (2.3mM) | Relative Activity (%) | Vmax (Relative value) |
| o-Nitrophenyl-β-D-galactopyranoside | 100 | 100 |
| p-Nitrophenyl-β-D-galactopyranoside | 14.7 | 13.4 |
| Phenyl-β-D-galactopyranoside | 1.1 | 1.3 |
| Lactose | 2.1 | 3.9 |
| p-Nitrophenyl-α-D-galactopyranoside | <0.1 | <0.1 |
| p-Nitrophenyl-β-D-glucopyranoside | <0.1 | <0.1 |
Note: Data adapted from a study on beta-galactosidase from Aspergillus oryzae. toyobo-global.com
Reaction Kinetics of Enzymatic Hydrolysis
The reaction kinetics of the enzymatic hydrolysis of a this compound conjugate by beta-galactosidase would be influenced by several factors, including the concentration of the conjugate, the enzyme concentration, pH, temperature, and the presence of activators or inhibitors nih.govnih.gov. While specific kinetic parameters (such as Km and Vmax) for the hydrolysis of a this compound conjugate were not found in the consulted literature, general principles of enzyme kinetics apply.
Intramolecular and Intermolecular Interaction Studies
The molecular interactions of a this compound conjugate encompass both intramolecular forces within a single molecule and intermolecular forces between the conjugate molecules or between the conjugate and its environment (e.g., solvent, proteins, cell membranes).
Analysis of Hydrogen Bonding Patterns
Hydrogen bonding is a significant force influencing the structure and interactions of molecules containing hydroxyl, amine, and carbonyl groups, all of which are present in a this compound conjugate nih.gov. Lamivudine itself contains donor groups (amine and hydroxyl) and acceptor groups (oxygen atoms and nitrogen atoms) capable of forming hydrogen bonds nih.gov. The addition of the galactose moiety, with its multiple hydroxyl groups and ring oxygen, significantly increases the potential for hydrogen bonding within the conjugate molecule (intramolecular) and with surrounding molecules (intermolecular).
Hydrophobic and Hydrophilic Interactions
Hydrophilic interactions, primarily involving hydrogen bonding and charge-dipole interactions with water molecules, enhance the solubility of the conjugate in aqueous environments. This increased solubility can be a key advantage of conjugating a drug to a sugar moiety nih.gov.
Hydrophobic interactions arise from the tendency of nonpolar groups to minimize contact with water. While the galactose moiety is predominantly hydrophilic, the Lamivudine part retains some hydrophobic characteristics, particularly associated with its aromatic and aliphatic regions. These hydrophobic regions can participate in interactions with nonpolar environments, such as the hydrophobic core of protein binding pockets or the lipid tails of cell membranes nih.govnih.gov. The balance between hydrophilic and hydrophobic interactions influences how the conjugate partitions between aqueous and lipid phases, affecting its absorption, distribution, and cellular uptake smolecule.comnih.gov. Studies on Lamivudine itself have shown that while hydrophilic interactions are significant in its binding to certain proteins, hydrophobic interactions also play a role nih.gov. For the conjugate, the increased hydrophilicity due to galactose would likely alter this balance compared to the parent drug.
Table 4.4.2 provides a general comparison of the predicted XLogP3 values for Lamivudine and Galactose, illustrating the difference in their predicted lipophilicity/hydrophilicity. A lower XLogP3 value indicates higher hydrophilicity.
| Compound | PubChem CID | Predicted XLogP3 |
| Lamivudine | 60825 | -0.9 nih.gov |
| D-Galactose | 6036 | -2.9 nih.gov |
Note: XLogP3 is a predicted logP value, indicating lipophilicity. Lower values suggest higher hydrophilicity.
Theoretical Charge Density Distribution Analysis of Related Compounds
Research on Lamivudine has utilized theoretical charge density analysis to investigate its intramolecular and intermolecular interactions. High-resolution single-crystal X-ray diffraction, combined with theoretical calculations (QM/MM), has been used to reconstruct the charge density distribution of Lamivudine in the solid state and in simplified models of its complexes with deoxycytidine kinase (dCK) nih.govdntb.gov.uaresearchgate.net. This analysis, based on AIM theory, revealed the nature and strength of interactions within the crystal packing and in ligand-receptor binding sites.
Topological analysis of the experimental electron density of Lamivudine in its tetragonal polymorph has identified bond critical points (BCPs) associated with covalent bonds. The Laplacian of electron density (∇²ρ(r)) at these BCPs was negative for all bonds in 3TC, indicating a concentration of electron density nih.gov. The S-C bonds in 3TC showed comparable ∇²ρ(r) values to other bonds, similar to findings in charge density studies of other pharmaceutical compounds nih.gov.
Theoretical calculations have also been applied to study the charge density and electronic properties of other nucleoside analogs. For instance, DFT calculations have been used to investigate the frontier orbitals and electron density distribution of nucleotide analogs of antiviral drugs like favipiravir (B1662787) and remdesivir, comparing them to natural nucleotides scirp.org. Such studies aim to understand the electronic states and their roles in molecular interactions scirp.org.
The Atoms in Molecules (AIM) theory has been widely applied to analyze the topological features of electron density in hydrogen-bonded systems, including nucleoside derivatives researchgate.netconicet.gov.ar. This method helps characterize intramolecular hydrogen bonds by analyzing the electron density at bond critical points conicet.gov.ar. For Lamivudine, an exploratory conformational and electronic analysis using AIM has investigated the presence and stabilizing effects of intramolecular C-H···O hydrogen bonds in different conformations conicet.gov.ar. The localization of BCPs and the value of the Laplacian of charge density at these points have been shown to be useful indicators in studying molecular electronic structure and hydrogen bonding conicet.gov.ar.
Studies on other nucleoside analogs, such as cis-1-(2-hydroxymethyl-Δn-cyclopentenyl))uraciles, have also employed topological charge electron density analysis using AIM theory to understand how structural variations affect electron distribution and conformation researchgate.net. These carbocyclic analogs are relevant as they belong to a class of antiviral or antitumoral compounds researchgate.net. The analysis showed that while changes in the cyclopentene (B43876) ring's double bond position didn't significantly alter the electron distribution of the base, it affected the orientation of the base and the hydroxymethyl group researchgate.net.
Furthermore, theoretical studies involving charge density analysis have been used to understand the interactions of nucleoside analogs with proteins. QM/MM calculations on simplified models of Lamivudine in complex with deoxycytidine kinase have helped reconstruct theoretical charge density distributions and evaluate the contributions of intermolecular interactions to binding energy nih.govdntb.gov.ua. These studies have demonstrated that the crystal field effect can weaken intramolecular interactions in the solid state compared to isolated molecules nih.govdntb.gov.ua.
The analysis of molecular electrostatic potential (EPS), which is related to electron density distribution, has also been correlated with the anti-HIV activity of various nucleosides and nucleotides. Compounds with similar EPS patterns have been grouped, suggesting related mechanisms of action, particularly in interactions with HIV reverse transcriptase asm.org.
Theoretical charge density distribution analysis, through methods like AIM and DFT, provides a detailed picture of electron distribution and interactions in Lamivudine and related nucleoside analogs. These studies contribute to a deeper understanding of the factors governing molecular conformation, intermolecular interactions, and potentially, their biological activity, by revealing the nuances of electron sharing and accumulation within these molecules and their complexes.
Preclinical Pharmacokinetic and Cellular Disposition Studies
In Vitro Cellular Uptake Mechanisms
The conjugation of lamivudine (B182088) to a galactose-bearing carrier is designed to exploit the high-affinity interaction with the asialoglycoprotein receptor (ASGPR) on hepatocytes, leading to a significant increase in cellular absorption compared to the parent drug. While specific quantitative data for a direct lamivudine-galactose (B1150103) conjugate is limited in publicly available literature, studies on analogous systems provide strong evidence for this enhanced uptake.
For instance, research on lamivudine loaded into mannosylated (a different sugar ligand also recognized by cell surface receptors) poly(propyleneimine) (PPI) dendrimers demonstrated a substantial increase in drug uptake in MT2 cells. A significant, time-dependent increase in the cellular uptake of lamivudine was observed when delivered via the mannosylated carrier. researchgate.net At 48 hours, the cellular uptake of lamivudine from the mannosylated dendrimer formulation was approximately 21 times higher than that of the free drug and 8.3 times higher than the non-mannosylated dendrimer. researchgate.net Similar enhancements are anticipated for galactose conjugates in ASGPR-expressing cells, such as the HepG2 human hepatoma cell line. Studies using other galactosylated nanocarriers have consistently shown superior uptake in hepatocytes. tandfonline.comresearchgate.net For example, galactosylated liposomes demonstrated a target ability value of about 64.6% for the liver, compared to just 21.8% for conventional liposomes. tandfonline.com
The intracellular uptake of a this compound conjugate is primarily mediated by a specialized, carrier-mediated process known as receptor-mediated endocytosis. dovepress.comnih.gov The key components of this mechanism are the galactose moiety of the conjugate and the asialoglycoprotein receptor (ASGPR) on the hepatocyte surface. dahlmanlab.orgchemrxiv.org
The process begins with the binding of the galactose ligand to the ASGPR. scirp.orgresearchgate.net The ASGPR is a C-type lectin that specifically recognizes terminal galactose and N-acetylgalactosamine residues of glycoproteins in the circulation. chemrxiv.orgwikigenes.org This binding event is highly specific and efficient. Following multivalent binding, the receptor-ligand complexes cluster in clathrin-coated pits on the cell membrane. chemrxiv.org These pits then invaginate and pinch off to form intracellular vesicles called endosomes, carrying the conjugate into the cell. This process is distinct from passive diffusion and requires cellular energy. Once inside the hepatocyte, the endosome's internal environment becomes acidified, which facilitates the dissociation of the conjugate from the receptor. The receptor is then typically recycled back to the cell surface for further use, while the this compound conjugate is trafficked to lysosomes for further processing, ultimately releasing the active drug component into the cytoplasm. chemrxiv.org
The mode of cellular entry for a this compound conjugate differs fundamentally from that of the parent drug, lamivudine. This difference is the primary rationale for developing the conjugate for liver-targeted therapy.
Parent lamivudine, being a nucleoside analog, primarily enters cells through various ubiquitously expressed nucleoside transporters, including members of the organic cation transporter (OCT) and organic anion transporter (OAT) families. drugbank.com This transport is relatively non-specific, leading to broad distribution throughout the body and uptake by many cell types, not just the target hepatocytes. drugbank.comhres.ca
In stark contrast, the this compound conjugate is designed for cell-specific entry. Its uptake is dominated by the high-affinity, receptor-mediated endocytosis pathway via the ASGPR, which is almost exclusively expressed on hepatocytes. scirp.org This results in a highly selective and efficient accumulation within the target liver cells. Studies with other ASGPR-targeted systems have shown that this receptor-mediated pathway can increase cellular uptake by many folds compared to non-targeted counterparts. researchgate.netmdpi.com Therefore, the conjugate's entry mechanism is characterized by high specificity and efficiency for hepatocytes, whereas the parent drug's entry is non-specific and less efficient at concentrating the drug solely within the liver.
Mechanisms of Carrier-Mediated Intracellular Uptake
Non-Human Animal Model Pharmacokinetics
The pharmacokinetic profile of a this compound conjugate in animal models is expected to be markedly different from that of unconjugated lamivudine, reflecting its liver-targeting design. Following intravenous administration, the conjugate would likely be cleared from the plasma very rapidly due to swift recognition and uptake by the asialoglycoprotein receptors (ASGPRs) in the liver. This would result in a much shorter plasma half-life and a lower area under the curve (AUC) compared to the parent drug.
In contrast, studies on the parent drug lamivudine in rats and primates show more prolonged systemic exposure. In rats, following intravenous administration of lamivudine at 10 mg/kg, the elimination half-life (t½) was approximately 27-30 minutes. dahlmanlab.orgresearchgate.net In primates, an intravenous bolus dose of 20 mg/kg resulted in a beta phase half-life of 84 minutes. wjgnet.com The plasma concentrations of the parent drug decline in a biexponential manner, consistent with a two-compartment model involving distribution to various tissues followed by elimination. wjgnet.com
Note: Pharmacokinetic parameters for this compound are predicted based on the established mechanism of ASGPR-mediated liver uptake. Actual values would require direct experimental measurement.
A primary goal of conjugating lamivudine with galactose is to alter its tissue distribution, shifting it from a broad systemic pattern to one of high liver specificity. Unconjugated lamivudine distributes widely in the body, with its volume of distribution being independent of dose. drugbank.com
The this compound conjugate, however, is engineered for preferential accumulation in the liver. In vivo studies in mice using other galactosylated carriers have confirmed this principle. Antisense oligonucleotides conjugated to galactosylated poly-L-lysine were shown to concentrate in the liver, leading to specific inhibition of HBV replication. wjgnet.com Similarly, other research has indicated that modifying carriers with galactose results in selective targeting to hepatocytes. nih.govresearchgate.net Data from studies on similar liver-targeting systems suggest that more than 90% of the therapeutic agent can be taken up by liver parenchymal cells, significantly reducing its localization in other tissues like the spleen, kidneys, and lungs. nih.gov This targeted accumulation is crucial for increasing the therapeutic index, maximizing the drug's effect on HBV in the liver while minimizing potential off-target effects. nih.govdovepress.com
Note: Distribution for this compound is projected based on data from analogous liver-targeting drug delivery systems. nih.govwjgnet.com
Clearance and Volume of Distribution in Preclinical Species
The primary goal of conjugating lamivudine to a macromolecular carrier like galactose is to alter its pharmacokinetic profile, shifting it from rapid systemic clearance to targeted organ accumulation. Unmodified lamivudine has a high systemic clearance, is widely distributed in body fluids, and is primarily eliminated by the kidneys. nih.govpharmgkb.org
Preclinical studies in rats using a liver-targeting lamivudine-dextran conjugate (a relevant polysaccharide carrier model) demonstrated a significant alteration in these parameters. Conjugation led to a marked decrease in both systemic clearance (CL) and the apparent volume of distribution (Vd) of lamivudine. nih.govacs.org Specifically, the study reported a 40-fold decrease in clearance and a 7-fold decrease in the volume of distribution compared to the parent drug. nih.govacs.org This change is indicative of a shift from a small molecule rapidly cleared by the kidneys to a large molecule confined primarily to the bloodstream and subject to slower, carrier-mediated disposition processes like liver uptake. nih.gov This alteration is crucial for allowing the conjugate sufficient circulation time to engage with its target receptors on hepatocytes.
Below is a data table summarizing the reported changes in pharmacokinetic parameters for a liver-targeted lamivudine conjugate in rats compared to the unconjugated drug.
Table 1: Comparative Pharmacokinetic Parameters of Lamivudine vs. Liver-Targeted Lamivudine Conjugate in Rats
| Parameter | Unconjugated Lamivudine | Liver-Targeted Conjugate (Lamivudine-Dextran) | Fold Change | Reference |
|---|---|---|---|---|
| Systemic Clearance (CL) | High | Low | 40-fold Decrease | nih.gov, acs.org |
| Volume of Distribution (Vd) | High (~1.3 L/kg) pharmgkb.org | Low | 7-fold Decrease | nih.gov, acs.org |
| Liver Accumulation | Low | High | 50-fold Increase | nih.gov, acs.org |
In Vitro Release and Stability of Conjugates
The design of a drug conjugate requires a delicate balance: it must be stable enough in systemic circulation to reach its target, yet labile enough at the target site to release the active drug.
Stability in Biological Buffers and Media
For a this compound conjugate to be effective, it must exhibit high stability in biological fluids such as plasma. Studies on analogous liver-targeting lamivudine conjugates have confirmed this principle. A lamivudine-dextran conjugate was shown to be highly stable when incubated in buffer solutions mimicking physiological pH, with minimal release of the parent drug. nih.govacs.org This stability prevents premature drug release into the bloodstream, which would lead to off-target side effects and reduced delivery to the liver. The stability is a function of the chemical linker used to attach the drug to the carrier.
Rate of Parent Drug Release from Conjugate
The release of lamivudine from its galactose conjugate is designed to be slow and sustained, occurring primarily at the target site. This controlled release is a key advantage, potentially maintaining therapeutic concentrations within the liver for an extended period. In vitro studies on mannosylated dendrimers loaded with lamivudine—another sugar-targeted delivery system—demonstrated a significantly prolonged release profile, with drug being released over 144 hours, compared to just 24 hours for the non-targeted equivalent. nih.gov Similarly, studies on a lamivudine-dextran conjugate noted a "gradual and sustained release" of lamivudine within the liver. nih.gov Other advanced prodrug formulations have achieved a sustained release of lamivudine over several weeks, following predictable zero-order kinetics. nih.gov
The rate of release is dictated by the specific cleavage mechanism of the linker (e.g., pH-dependent hydrolysis, enzymatic degradation) within the target cell. acs.org
Table 2: In Vitro Stability and Release Characteristics of Liver-Targeted Lamivudine Conjugates
| Condition | Observation | Rationale/Mechanism | Reference |
|---|---|---|---|
| Incubation in Buffer (pH 7.4) | Stable; minimal drug release | The linker is designed to be stable at neutral pH found in blood. | nih.gov, acs.org |
| Incubation with Lysosomes | Slow, gradual release of parent drug | Acidic pH and enzymatic activity within lysosomes cleave the linker. | nih.gov, acs.org |
| Release Profile | Prolonged and sustained release (e.g., >144 hours) | Controlled cleavage kinetics at the target site. | nih.gov |
Lysosomal Processing and Drug Release Kinetics
The mechanism of action for a this compound conjugate is critically dependent on intracellular processing following receptor-mediated endocytosis.
After the galactose moiety binds to the ASGPR on the hepatocyte surface, the entire conjugate is internalized into the cell within an endosome. nih.gov The endosome then fuses with a lysosome, a cellular organelle containing a variety of hydrolytic enzymes and characterized by an acidic internal pH (~4.5-5.0). nih.gov
This lysosomal environment is the key to activating the prodrug. Research on a lamivudine-dextran conjugate confirmed that it slowly released lamivudine specifically in the presence of rat liver lysosomes, demonstrating that the acidic and enzymatic conditions are required for drug liberation. nih.govacs.org The kinetics of this release are governed by the susceptibility of the linker to lysosomal hydrolases or acid-catalyzed hydrolysis. By designing linkers that are selectively cleaved under these conditions, researchers can ensure that the active drug is released predominantly inside the target cells, thereby maximizing its therapeutic concentration at the site of action and minimizing systemic exposure. acs.orgnih.gov
Advanced Analytical Methodologies for Conjugate Characterization
Chromatographic Techniques for Purity and Structural Analysis
Chromatographic methods are indispensable for separating the lamivudine-galactose (B1150103) conjugate from unreacted starting materials, byproducts, and any potential degradation products. These techniques provide crucial information on the purity and homogeneity of the conjugate.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds, including drug conjugates. For this compound, reversed-phase HPLC (RP-HPLC) is a commonly employed mode. In this method, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). researchgate.netrjptonline.org
The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Lamivudine (B182088), being more polar than its galactose conjugate, will elute earlier. The addition of the bulky and polar galactose moiety increases the hydrophilicity and molecular weight of lamivudine, leading to a change in its retention time. The purity of the conjugate can be ascertained by the presence of a single, sharp peak at a retention time distinct from that of free lamivudine and other potential impurities. researchgate.netnih.gov The purity is often expressed as a percentage of the total peak area. For instance, a purity of >99% is often desired for pharmaceutical applications. tdl.org
Table 1: Illustrative HPLC Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Gradient of 0.5% (v/v) acetic acid in water and methanol nih.gov |
| Flow Rate | 1.0 mL/min nih.gov |
| Detection | UV at 260 nm rjptonline.org |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
This table presents a typical set of HPLC conditions and is for illustrative purposes. Actual conditions may vary based on the specific conjugate and instrumentation.
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
For a more sensitive and specific analysis, Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the method of choice. UHPLC utilizes columns with smaller particle sizes (<2 µm), resulting in higher resolution, faster analysis times, and improved sensitivity compared to conventional HPLC. researchgate.net
The coupling of UHPLC with MS/MS allows for the simultaneous separation and identification of compounds based on their mass-to-charge ratio (m/z). chromatographyonline.com This is particularly useful for confirming the molecular weight of the this compound conjugate and for identifying any related impurities or degradation products, even at trace levels. researchgate.netchromatographyonline.com The use of multiple reaction monitoring (MRM) mode in MS/MS provides exceptional selectivity and quantitative accuracy. chromatographyonline.com
Table 2: Representative UHPLC-MS/MS Parameters
| Parameter | Condition |
| Column | Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase | A: 0.1% Formic acid in water, B: 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min mdpi.com |
| Gradient | Optimized for separation of conjugate and impurities |
| Ionization Mode | Electrospray Ionization (ESI), Positive chromatographyonline.com |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) chromatographyonline.com |
This table provides an example of UHPLC-MS/MS parameters. Method development and optimization are crucial for each specific application.
Size-Exclusion Chromatography (SEC)
Size-Exclusion Chromatography (SEC) is a powerful technique for separating molecules based on their hydrodynamic volume. chromatographyonline.com It is particularly valuable for analyzing conjugates where a significant change in molecular size is expected. SEC can effectively separate the larger this compound conjugate from the smaller, unconjugated lamivudine molecule. tdl.orgnih.gov
The method utilizes a porous stationary phase. Larger molecules, such as the conjugate, are excluded from the pores and thus travel a shorter path, eluting earlier. Smaller molecules can enter the pores, leading to a longer retention time. SEC is also instrumental in detecting the presence of aggregates, which are high molecular weight species that can form during synthesis or storage and are a critical quality attribute to monitor. chromatographyonline.com
Spectroscopic and Spectrometric Characterization
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass Spectrometry (MS) is a fundamental tool for determining the molecular weight of the this compound conjugate with high accuracy. Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. researchgate.net The observed molecular weight should correspond to the theoretical mass of the conjugate, which is the sum of the molecular weights of lamivudine and the galactose moiety, minus the mass of any atoms lost during the conjugation reaction.
Tandem mass spectrometry (MS/MS) provides further structural confirmation through fragmentation analysis. By inducing fragmentation of the parent ion, a characteristic pattern of fragment ions is produced. This fragmentation pattern can be analyzed to confirm the presence of both the lamivudine and galactose components within the conjugate and to provide insights into the nature of the covalent linkage.
Table 3: Theoretical Mass of this compound
| Compound | Chemical Formula | Molecular Weight ( g/mol ) |
| Lamivudine | C₈H₁₁N₃O₃S | 229.26 |
| D-Galactose | C₆H₁₂O₆ | 180.16 |
| This compound Conjugate | C₁₄H₂₁N₃O₈S | 391.40 medkoo.com |
The molecular weight of the conjugate will vary depending on the specific linker used, if any, and the nature of the conjugation chemistry.
Nuclear Magnetic Resonance (NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of molecules in solution. Both ¹H NMR and ¹³C NMR are employed to confirm the structure of the this compound conjugate.
In the ¹H NMR spectrum, the appearance of new signals corresponding to the protons of the galactose moiety, along with shifts in the signals of the lamivudine protons involved in the linkage, provides definitive evidence of successful conjugation. researchgate.netresearchgate.net For example, specific peaks for lamivudine are observed at particular ppm values, and the introduction of the galactose will alter the spectrum. researchgate.net Similarly, the ¹³C NMR spectrum will show new carbon signals from the galactose unit and shifts in the lamivudine carbon signals at the conjugation site. nih.gov
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to further confirm the connectivity between the lamivudine and galactose units, providing a comprehensive structural characterization of the conjugate.
UV-Visible Spectroscopy for Quantitative Analysis
UV-Visible spectroscopy is a robust and widely accessible technique for the quantitative analysis of molecules containing chromophores—parts of a molecule that absorb light in the ultraviolet or visible spectrum. The principle relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.
For the this compound conjugate, the Lamivudine moiety contains the necessary pyrimidinone ring system, which acts as a chromophore. Lamivudine itself exhibits a characteristic maximum absorbance (λmax) at approximately 270-280 nm, with the exact wavelength depending on the solvent used. jppres.com For instance, in methanol, the λmax is found at 271 nm or 272 nm, while in water, it is often cited as 268 nm or 271 nm. asianpubs.orgresearchgate.netderpharmachemica.cominnovareacademics.in The galactose component of the conjugate does not have significant absorbance in this UV region, meaning it does not interfere with the quantification of the Lamivudine portion.
Therefore, a UV-spectrophotometric method can be developed and validated for the quantification of this compound. This involves preparing standard solutions of the conjugate at various concentrations and measuring their absorbance at the predetermined λmax. A calibration curve is then constructed by plotting absorbance against concentration. derpharmachemica.com The linearity of this curve within a specific concentration range is a critical parameter for method validation. Studies on Lamivudine have demonstrated good linearity in ranges such as 2.5-20 µg/mL and 10-60 µg/mL. asianpubs.orgderpharmachemica.com The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve using the regression equation. derpharmachemica.com This method is valued for its simplicity, speed, and cost-effectiveness, making it suitable for routine quantitative analysis in various stages of conjugate research and development. researchgate.netinnovareacademics.in
| Parameter | Reported Value | Solvent/Conditions | Source |
|---|---|---|---|
| λmax (Absorbance Maximum) | 271 nm | Methanol | researchgate.net |
| λmax (Absorbance Maximum) | 272 nm | Methanol | asianpubs.org |
| λmax (Absorbance Maximum) | 270 nm | Buffer pH 6.8 | jppres.com |
| Linearity Range | 2-12 µg/mL | Methanol | researchgate.net |
| Linearity Range | 10-60 µg/ml | Distilled Water | derpharmachemica.com |
| Regression Equation | y = 0.0124x - 0.0185 | Water (AUC Method) | derpharmachemica.com |
| Correlation Coefficient (r²) | 0.998 | Water (AUC Method) | derpharmachemica.com |
| Molar Absorptivity | 1.155 × 10³ L mol⁻¹ cm⁻¹ | Methanol | asianpubs.org |
Advanced Computational and Theoretical Studies
Advanced computational methods provide profound insights into the molecular behavior of drug conjugates like this compound, guiding design and predicting interactions at an atomic level.
Quantum Mechanical/Molecular Mechanical (QM/MM) Calculations
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are powerful computational tools for studying large molecular systems, such as a drug conjugate interacting with a biological receptor. researchgate.netwikipedia.org This approach combines the high accuracy of quantum mechanics (QM) for a small, critical region of the system (e.g., the ligand and key receptor residues) with the computational efficiency of molecular mechanics (MM) for the larger, surrounding environment (e.g., the rest of the protein and solvent). researchgate.netmdpi.com
For this compound, QM/MM calculations would be invaluable for several applications. A primary use is to investigate the binding of the galactose moiety to its target, the asialoglycoprotein receptor (ASGPR) on hepatocytes. The QM region would typically include the this compound molecule and the amino acid side chains of the receptor's binding pocket. This setup allows for a precise calculation of intermolecular interactions, such as hydrogen bonds and van der Waals forces, as well as electronic effects like polarization and charge transfer upon binding. researchgate.net
A pertinent study performed QM/MM calculations on Lamivudine in complex with deoxycytidine kinase to understand the nature of its interactions. mdpi.comresearchgate.net The study revealed that intermolecular interaction energies in the ligand-receptor complexes were significantly higher (320.1–394.8 kJ/mol) than in the crystal form of the drug (276.9 kJ/mol), primarily due to a greater number of hydrophilic interactions within the active site. mdpi.comresearchgate.net This type of analysis, when applied to this compound, could elucidate the precise binding mode and affinity for the ASGPR, providing a rational basis for optimizing the conjugate's design for improved liver targeting.
| System | Total Interaction Energy (kJ/mol) | Key Finding | Source |
|---|---|---|---|
| Lamivudine Crystal | 276.9 | Represents baseline intermolecular interactions in solid state. | mdpi.comresearchgate.net |
| Lamivudine-Deoxycytidine Kinase Complex A | 320.1 | Higher interaction energy indicates stronger binding in the receptor complex compared to the crystal. | mdpi.comresearchgate.net |
| Lamivudine-Deoxycytidine Kinase Complex B | 394.8 | Demonstrates variability in binding energy depending on the specific binding mode within the receptor. | mdpi.comresearchgate.net |
Molecular Dynamics Simulations of Ligand-Receptor Complexes
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. frontiersin.org By integrating Newton's equations of motion, MD simulations provide a dynamic view of molecular systems, revealing conformational changes, binding pathways, and the stability of ligand-receptor complexes that are not apparent from static models. frontiersin.orguu.nl
In the context of this compound, MD simulations would be employed to model the conjugate's interaction with the ASGPR. The simulation would begin with a docked model of the this compound conjugate in the receptor's binding site. This entire system is then solvated in a water box with ions to mimic physiological conditions. mdpi.com Over the course of the simulation (typically nanoseconds to microseconds), the trajectory of every atom is calculated, allowing researchers to:
Assess Binding Stability: Observe whether the conjugate remains stably bound in the initial pose or if it shifts to alternative, more stable conformations.
Analyze Conformational Changes: Study how the receptor and the ligand adapt to each other's presence, a phenomenon known as "induced fit". frontiersin.org
Characterize Key Interactions: Track the formation and breaking of hydrogen bonds and other non-covalent interactions over time to identify the most critical residues for binding.
Calculate Binding Free Energy: Use advanced techniques like umbrella sampling or free energy perturbation to quantify the binding affinity, which is a crucial predictor of potency.
Simulations have been crucial in understanding the dynamic nature of many drug targets and how they bind to small molecules. uu.nl For this compound, MD simulations would provide a detailed, time-resolved picture of the recognition process at the ASGPR, offering insights that are essential for understanding its liver-targeting mechanism.
Predictive Modeling of Conjugate Behavior
Predictive modeling encompasses a range of computational techniques used to forecast the properties and behavior of a molecule in vivo. For drug conjugates like this compound, a key goal is to predict its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME).
Physiologically Based Pharmacokinetic (PBPK) modeling is a prominent example of such predictive approaches. liverpool.ac.uk PBPK models are mathematical representations of the body, comprising compartments that correspond to different organs and tissues connected by blood flow. These models integrate physicochemical properties of the drug (e.g., molecular weight, solubility, pKa) and physiological parameters to simulate its journey through the body.
For this compound, a PBPK model would be constructed to predict how conjugation to galactose alters the pharmacokinetics of the parent drug, Lamivudine. A highly relevant study investigated a Lamivudine-dextran conjugate and found that conjugation dramatically changed the drug's disposition. nih.gov The clearance and volume of distribution were reduced 40-fold and 7-fold, respectively, compared to free Lamivudine. nih.gov Crucially, the accumulation of the conjugated drug in the liver was 50-fold higher than that of the parent drug. nih.govconicet.gov.ar
A PBPK model for this compound would aim to predict a similar outcome. By incorporating a term for receptor-mediated uptake by the ASGPR in the liver compartment, the model could simulate the selective accumulation in hepatocytes. Such models can predict:
The concentration of the conjugate in the liver versus other tissues over time.
The rate and extent of release of the active Lamivudine from the conjugate within the target cells.
The impact of patient-specific physiological variables on drug targeting efficiency.
These predictive models are instrumental in the preclinical phase, helping to optimize the conjugate's design, anticipate its in vivo behavior, and guide future experimental studies.
Future Directions and Research Perspectives
Exploration of Novel Galactose-Based Targeting Approaches
While ASGPR-mediated uptake by hepatocytes is a primary target for galactose conjugates, future research may explore novel galactose-based targeting approaches. This could involve modifying the galactose moiety or designing multivalent galactose structures to enhance binding affinity and specificity to ASGPR or potentially target other galactose-binding receptors that might be relevant in specific disease states or cell types. mdpi.comworktribe.comahajournals.org Studies on other galactose-conjugated systems demonstrate that the position and arrangement of galactose residues can significantly influence targeting efficiency and cellular uptake. mdpi.comresearchgate.netahajournals.org For instance, research indicates that ASGPR requires at least two terminal galactose residues for avid binding and rapid clearance. ahajournals.org Exploring different galactose derivatives or incorporating galactose into more complex glycan structures could lead to improved targeting capabilities for Lamivudine-galactose (B1150103).
Integration with Advanced Drug Delivery Platforms (e.g., Nanocarriers)
Integrating this compound conjugates with advanced drug delivery platforms, such as nanoparticles, liposomes, and dendrimers, represents a significant future direction. mdpi.comresearchgate.netresearchgate.nettheiet.orgdovepress.comresearchgate.netmdpi.comaip.org Nanocarriers can encapsulate or carry the conjugate, offering advantages like improved solubility, enhanced stability, controlled release, and further refinement of targeting. scispace.comdovepress.commdpi.comaip.org Galactose can be conjugated to the surface of these nanocarriers to facilitate active targeting to cells expressing ASGPR. mdpi.comresearchgate.net Research on lamivudine-loaded nanoparticles, including those with mannose conjugation for macrophage targeting, demonstrates the potential of nanocarrier systems to improve drug bioavailability and reduce toxicity. scispace.comtheiet.orgdovepress.com Similarly, galactosylated nanoparticles have shown promise for targeted delivery of other drugs to the liver. researchgate.netresearchgate.net Future research will likely investigate the optimal design of nanocarrier systems for this compound to achieve highly efficient and specific delivery.
Development of Predictive Models for Conjugate Behavior
The development of predictive models is essential for understanding and forecasting the behavior of this compound conjugates in biological systems. These models can help predict pharmacokinetic properties, biodistribution, cellular uptake, and drug release profiles based on the conjugate's structure and physicochemical properties. nih.govresearchgate.net Predictive models can inform the design and optimization of new conjugates, reducing the need for extensive experimental testing. nih.gov While predictive models for the maximum recommended therapeutic dose of antiretroviral drugs exist, developing models specifically for the complex behavior of drug conjugates like this compound will be a key area of future research. nih.gov Such models could incorporate factors like conjugation site, linker properties, and the influence of the galactose moiety on interactions with transporters and metabolic enzymes.
Q & A
Q. How can researchers integrate conflicting spectroscopic data (e.g., NMR vs. X-ray crystallography) to confirm this compound’s molecular conformation?
- Methodological Answer: Perform molecular dynamics simulations to reconcile solution-state (NMR) and solid-state (X-ray) data. Use density functional theory (DFT) to predict energetically favorable conformations. Cross-validate with circular dichroism or infrared spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
